molecular formula C9H9FO2 B120032 3'-Fluoro-4'-methoxyacetophenone CAS No. 455-91-4

3'-Fluoro-4'-methoxyacetophenone

Cat. No. B120032
CAS RN: 455-91-4
M. Wt: 168.16 g/mol
InChI Key: LQASUDVYVOFKNK-UHFFFAOYSA-N
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Description

3’-Fluoro-4’-methoxyacetophenone is an acetophenone derivative with a fluorine and a methoxy substituent . It is used as a synthesis precursor for chalcone derivatives in the application of APIs . The molecular formula of 3’-Fluoro-4’-methoxyacetophenone is C9H9FO2 .


Synthesis Analysis

3’-Fluoro-4’-methoxyacetophenone can be prepared by the Friedel-Crafts reaction of o-fluoroanisole with acetic anhydride . It can also be obtained by fluorination of 4-methoxyacetophenone with manganese (IV) tetrafluoride formed in situ using manganese (IV) dioxide and pyridinium polyhydrogenofluoride under very mild conditions .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-4’-methoxyacetophenone can be viewed using Java or Javascript . The IUPAC Standard InChIKey of the compound is LQASUDVYVOFKNK-UHFFFAOYSA-N .


Chemical Reactions Analysis

3’-Fluoro-4’-methoxyacetophenone is a key component in the Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases .


Physical And Chemical Properties Analysis

The molecular weight of 3’-Fluoro-4’-methoxyacetophenone is 168.16 g/mol . The compound has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass of the compound is 168.05865769 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Herbicide Intermediates: 3'-Fluoro-4'-methoxyacetophenone derivatives are used in synthesizing intermediates for herbicides. The process involves treatment with various reagents leading to different intermediate products (Zhou Yu, 2002).
  • Formation of Fluorinated Compounds: Reactions involving 3'-Fluoro-4'-methoxyacetophenone can lead to the formation of various fluorinated compounds. These reactions are essential for developing new fluorine-containing pharmaceuticals and agrochemicals (D.L.E. Bronnert & B. Saunders, 1960).
  • Synthesis of Glycosides: Using 3'-Fluoro-4'-methoxyacetophenone as a base, glycosides can be synthesized, which are significant in various pharmaceutical applications (O. Stepanova et al., 2020).

Corrosion Inhibition

  • Inhibition of Steel Corrosion: Derivatives of 3'-Fluoro-4'-methoxyacetophenone are used as inhibitors for the corrosion of steel in acidic media. This application is crucial in industrial processes where metal durability is a concern (Wei-hua Li et al., 2007).

Pharmaceutical Applications

  • Enhanced Inhibitory Effect on Leukocyte Oxidant Production: A methoxy-substituted catechol derivative of 3'-Fluoro-4'-methoxyacetophenone, known as F-apocynin, shows a significant inhibitory effect on NADPH oxidase activity and myeloperoxidase chlorinating activity. This property is beneficial for treating inflammatory diseases (A. C. de Almeida et al., 2011).

Chemical Structure and Reactivity Studies

  • Vibrational and NMR Studies: The chemical structure and reactivity of 3'-Fluoro-4'-methoxyacetophenone derivatives have been studied using vibrational spectroscopy and NMR. Such studies are crucial for understanding the fundamental properties and potential applications of these compounds (V. Arjunan et al., 2014).

Photophysical and Photochemical Applications

  • Photosensitization Studies: 3'-Fluoro-4'-methoxyacetophenone derivatives are used in photophysical and photochemical studies, particularly in investigating triplet states in thymine samples. This research is vital in understanding DNA damage and repair mechanisms (Lizhe Liu et al., 2015).

Safety And Hazards

3’-Fluoro-4’-methoxyacetophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQASUDVYVOFKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196541
Record name 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4'-methoxyacetophenone

CAS RN

455-91-4
Record name 1-(3-Fluoro-4-methoxyphenyl)ethanone
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Record name 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one
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Record name 3'-Fluoro-4'-methoxyacetophenone
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Record name 1-(3-Fluoro-4-methoxyphenyl)ethan-1-one
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Record name 1-(3-fluoro-4-methoxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Acetyl chloride (51.0 g, 0.65 mol) was added dropwise to a stirred solution of aluminum chloride (80.0 g, 0.6 mol) and chloroform (750 mL), maintaining the temperature between 5-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition of 2-fluoroanisole (62.6 g, 0.5 mol). The mixture was stirred at 0-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 92-94° C.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
92%

Synthesis routes and methods II

Procedure details

Aluminum chloride (80.0 g, 0.6 mol) and chloroform (750 mL) were placed in a 2 L three-necked round bottom flask fitted with a mechanical stirrer and cooled by means of an ice bath. To the stirred solution acetyl chloride (51.0 g, 0.65 mol) was added dropwise, maintaining the temperature between 5°-10° C. The mixture was stirred for 10 minutes at 5° C. before the dropwise addition at 5°-10° C. of 2-fluoroanisole (62.6 g, 0.5 mol). The mixture was stirred at 0°-10° C. for 1 hour and poured into ice (1 L). The resultant layers were separated and the aqueous layer was extracted with dichloromethane (2×250 mL). The combined organic layers were washed with water (2×150 mL), dried over anhydrous MgSO4, filtered and concentrated in vacou to a volume of 300 mL. Hexanes were added and a white solid formed which was isolated by filtration and air dried. This material was recrystallized from a mixture of dichloromethane and hexanes to afford (77.2 g, 92%) of material suitable for use in the next step: mp 92°-94° C.; 1H NMR (D6 -DMSO) 7.8 (m, 2H), 7.3 (t, 1H), 3.9 (s, 3H), 2.5 (s, 3H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
62.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
92%

Synthesis routes and methods III

Procedure details

A mixture of 26 grams (206 millimoles) of ortho-fluoroanisole and 19.4 grams (247 millimoles) of acetyl chloride was dissolved in 200 milliliters of methylene chloride, and then 33.0 grams (247 millimoles) of anhydrous aluminum chloride was gradually added thereto while cooling with ice and stirring. The resulting mixture was further stirred for 1.5 hours while cooling with ice. The reaction mixture was added to 1,200 milliliters of 5% hydrochloric acid, which was then allowed to separate into aqueous and organic layers. The organic layer thus obtained was washed with a 5% aqueous solution of sodium carbonate and dried over anhydrous sodium sulfate and, thereafter, the methylene chloride was distilled away under reduced pressure, and the residue was recrystallized from ethanol. Thus, as a product, 30.4 grams (181 millimoles) of 3-fluoro-4-methoxyacetophenone was obtained (yield, 88%).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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